molecular formula C3H5BrClN B2860722 3-bromoprop-2-yn-1-aminehydrochloride CAS No. 574011-83-9

3-bromoprop-2-yn-1-aminehydrochloride

Cat. No.: B2860722
CAS No.: 574011-83-9
M. Wt: 170.43
InChI Key: MNPAYJHQXYTXOW-UHFFFAOYSA-N
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Description

Contextualization of Propargylamines in Organic Synthesis and Medicinal Chemistry

Propargylamines, organic compounds featuring an amino group attached to a propargyl group (a three-carbon chain with a C≡C triple bond), are highly valued scaffolds in both organic synthesis and medicinal chemistry. Their importance stems from their inherent reactivity and their presence in a variety of biologically active molecules.

In organic synthesis , propargylamines serve as versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrroles, pyridines, and quinolines, which are core structures in many natural products and pharmaceuticals. The presence of both a nucleophilic amine and a reactive alkyne within the same molecule allows for a diverse range of chemical transformations. mdpi.comresearchgate.net A cornerstone of propargylamine (B41283) synthesis is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, a one-pot, three-component reaction that provides a straightforward and atom-economical route to this important class of compounds.

In medicinal chemistry , the propargylamine motif is a key pharmacophore in several marketed drugs, particularly those targeting neurological disorders. For instance, rasagiline (B1678815) and selegiline, which contain a propargylamine core, are used in the treatment of Parkinson's disease. These drugs act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The propargyl group is crucial for their mechanism of action, as it forms a covalent bond with the enzyme's flavin cofactor, leading to irreversible inhibition. The versatility of the propargylamine scaffold allows for its incorporation into diverse molecular frameworks to modulate a wide range of biological targets.

Academic Significance of 3-Bromoprop-2-yn-1-amine (B13643386) Hydrochloride as a Multifunctional Building Block

3-Bromoprop-2-yn-1-amine hydrochloride distinguishes itself from simpler propargylamines through the strategic placement of a bromine atom on the alkyne, creating a multifunctional building block with distinct reactive sites. This "trifunctionality" — the primary amine, the bromoalkyne, and the latent reactivity of the alkyne itself — allows for a high degree of synthetic manipulation. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base.

The academic significance of this compound lies in its potential for selective and sequential reactions, enabling the rapid construction of molecular complexity. The primary amine can undergo a variety of transformations, including acylation, alkylation, and reductive amination, to introduce diverse substituents. The bromoalkyne moiety is a key handle for cross-coupling reactions. For instance, it can participate in palladium-catalyzed reactions like the Sonogashira coupling to form new carbon-carbon bonds with terminal alkynes. wikipedia.orgorganic-chemistry.org It can also react with terminal alkynes in the copper-catalyzed Cadiot-Chodkiewicz coupling to generate unsymmetrical 1,3-diynes. wikipedia.orgsynarchive.comrsc.org

This orthogonal reactivity allows chemists to build molecules in a stepwise fashion, first modifying the amine, then performing a cross-coupling reaction at the bromoalkyne, or vice versa. This level of control is highly desirable in the synthesis of complex target molecules and in the generation of diverse compound libraries for drug discovery.

Recent academic research has highlighted the utility of 3-bromoprop-2-yn-1-amine hydrochloride in the field of fragment-based drug discovery. nih.govdrugdiscoverychemistry.comnih.gov In this approach, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated into more potent lead compounds. The multifunctional nature of 3-bromoprop-2-yn-1-amine hydrochloride makes it an attractive fragment, as it provides multiple vectors for chemical elaboration. For example, it has been utilized in screening efforts against the SARS-CoV-2 main protease and bromodomains, where the amine and bromoalkyne functionalities serve as points for linking to other molecular fragments or for forming covalent bonds with the target protein.

A documented synthesis of 3-bromoprop-2-yn-1-amine hydrochloride involves the deprotection of a Boc-protected precursor, tert-butyl (3-bromoprop-2-yn-1-yl)carbamate, using hydrochloric acid in dioxane. This straightforward procedure provides access to this valuable building block for further synthetic exploration.

Scope and Research Objectives of this Comprehensive Outline

This article aims to provide a focused and scientifically rigorous overview of 3-bromoprop-2-yn-1-amine hydrochloride as a key reagent in academic research. The objective is to detail its role as a multifunctional building block by examining the distinct reactivity of its constituent functional groups. The subsequent sections will provide a detailed analysis of the synthetic transformations possible at the primary amine and the bromoalkyne moieties, supported by established chemical principles and relevant research findings. The overarching goal is to present a clear and comprehensive picture of the academic utility of this versatile compound in modern organic synthesis and medicinal chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoprop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN.ClH/c4-2-1-3-5;/h3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNXEWQTPOHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CBr)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Pathways and Transformational Chemistry of 3 Bromoprop 2 Yn 1 Amine Hydrochloride

Advanced Methodologies for the Preparation of 3-Bromoprop-2-yn-1-amine (B13643386) Hydrochloride

The preparation of 3-bromoprop-2-yn-1-amine hydrochloride can be approached through strategic pathways that control the regioselectivity of bromination and manage the reactivity of the amine functionality.

A robust method for synthesizing the target compound involves the use of an N-Boc (tert-butyloxycarbonyl) protecting group. This strategy begins with the commercially available N-Boc-propargylamine. The Boc group serves a dual purpose: it deactivates the amine to prevent side reactions and influences the regiochemical outcome of the subsequent bromination step.

The key transformation is the electrophilic bromination of the terminal alkyne. N-bromosuccinimide (NBS) is a commonly employed reagent for this purpose, often in the presence of a catalyst such as silver nitrate. mdpi.com The reaction is typically conducted in an organic solvent like acetone. The bulky Boc group helps to ensure that bromination occurs selectively at the terminal sp-hybridized carbon.

Following the successful bromination of the protected amine, the final step is the deprotection of the Boc group. This is readily achieved under acidic conditions. researchgate.net Treatment with a solution of hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or diethyl ether efficiently cleaves the Boc group, yielding the carbamic acid which subsequently decarboxylates. commonorganicchemistry.com The protonation of the liberated primary amine by HCl results in the formation of the desired 3-bromoprop-2-yn-1-amine as its stable hydrochloride salt. commonorganicchemistry.com

Table 1: Representative Synthesis via N-Boc-Propargylamine

StepStarting MaterialReagentsTypical ConditionsProduct
1. BrominationN-Boc-propargylamineN-Bromosuccinimide (NBS), Silver Nitrate (catalyst)Acetone, Room TemperatureN-Boc-3-bromoprop-2-yn-1-amine
2. DeprotectionN-Boc-3-bromoprop-2-yn-1-amineHydrochloric Acid (HCl)1,4-Dioxane or Diethyl Ether, 0°C to Room Temperature3-Bromoprop-2-yn-1-amine hydrochloride

An alternative synthetic route commences with propargyl alcohol, an accessible and cost-effective starting material. rsc.orgnih.gov This pathway involves the initial bromination of the alcohol, followed by conversion to the amine.

The hydroxyl group of propargyl alcohol can be transformed into a good leaving group, which is then displaced by a bromine nucleophile, or the alcohol can be directly brominated. A common method involves reacting propargyl alcohol with phosphorus tribromide (PBr₃), often in the presence of a mild base like pyridine (B92270) to neutralize the HBr byproduct. This reaction yields 3-bromoprop-2-yn-1-ol (B129685).

Subsequently, the 3-bromoprop-2-yn-1-ol must be converted to the corresponding amine. This can be achieved through a nucleophilic substitution reaction. One approach is the Gabriel synthesis, where the alcohol is first converted to an alkyl halide (which is already the case here) and then reacted with potassium phthalimide. The resulting N-propargylphthalimide is then cleaved, often using hydrazine, to release the primary amine. A more direct route involves the displacement of the bromide with an amine synthon, such as sodium azide, to form a propargyl azide, followed by reduction to the amine. Finally, treatment with HCl provides the hydrochloride salt.

Table 2: Representative Synthesis from Propargyl Alcohol

StepStarting MaterialReagentsIntermediateFinal Product
1Propargyl alcoholPhosphorus tribromide (PBr₃), Pyridine3-Bromoprop-2-yn-1-ol3-Bromoprop-2-yn-1-amine hydrochloride
23-Bromoprop-2-yn-1-ol1) NaN₃; 2) Reduction (e.g., H₂, Pd/C); 3) HCl3-Azidoprop-2-yn-1-ol -> 3-Bromoprop-2-yn-1-amine

Comprehensive Analysis of 3-Bromoprop-2-yn-1-amine Hydrochloride Reactivity

The reactivity of 3-bromoprop-2-yn-1-amine hydrochloride is dominated by the electrophilic nature of the carbon atom attached to the bromine. This makes it a prime substrate for nucleophilic substitution reactions.

Propargyl halides are versatile electrophiles that can react with a wide array of nucleophiles. nih.govrsc.org The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the sp³-hybridized carbon, displacing the bromide leaving group. However, depending on the nucleophile and reaction conditions, an Sₙ2' mechanism, leading to allenic products, is also possible, though less common for terminal alkynes.

The reaction of 3-bromoprop-2-yn-1-amine with various nitrogen-based nucleophiles is a powerful method for constructing more complex nitrogen-containing molecules. clockss.orgresearchgate.net Primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of substituted propargyl diamines. tutorchase.comlibretexts.org This reaction is fundamental in building precursors for various heterocyclic compounds. For the reaction to proceed, the starting 3-bromoprop-2-yn-1-amine hydrochloride must typically be neutralized with a base to free the nucleophilic amine for subsequent reactions, or a second nitrogen nucleophile is used in excess.

Table 3: Reactions with Nitrogen-Based Nucleophiles

NucleophileProduct Class
Primary Amines (R-NH₂)N-substituted-prop-2-yne-1,3-diamines
Secondary Amines (R₂NH)N,N-disubstituted-prop-2-yne-1,3-diamines
Azide (N₃⁻)3-Azidoprop-2-yn-1-amine

A variety of carbon and heteroatom nucleophiles can also displace the bromide from the propargyl system, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Carbon Nucleophiles : Organocuprates, derived from organolithium or Grignard reagents and a copper(I) salt, are effective for coupling with propargyl halides. rsc.org These reactions typically proceed via an Sₙ2 pathway to yield substituted alkynes. rsc.org Stabilized carbanions, such as enolates, can also be used to form new C-C bonds.

Heteroatom Nucleophiles : Thiols and their corresponding thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of propargyl thioethers. rsc.org Similarly, phosphines can react to form phosphonium (B103445) salts, which are valuable intermediates in their own right, for example, in the Wittig reaction and its variations.

Table 4: Reactions with Carbon and Heteroatom Nucleophiles

Nucleophile TypeExample NucleophileProduct Class
CarbonOrganocuprates (R₂CuLi)Substituted 4-aminobut-1-ynes
SulfurThiolates (RS⁻)3-(Alkylthio)prop-2-yn-1-amines
PhosphorusPhosphines (R₃P)(3-Aminoprop-1-yn-1-yl)phosphonium bromides

Chemical Transformations Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond in 3-bromoprop-2-yn-1-amine hydrochloride is a hub of reactivity, readily participating in addition and coupling reactions.

The terminal alkyne can be deprotonated to form a potent nucleophile, an acetylide, which can then react with various electrophiles. This allows for the straightforward introduction of alkyl and aryl groups. A prominent arylation strategy is the Sonogashira coupling, a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link terminal alkynes with aryl or vinyl halides. umb.edu This reaction is highly efficient for forming carbon-carbon bonds under mild conditions. umb.edu

Table 1: Examples of Alkylation and Arylation Reactions of Terminal Alkynes

Reaction TypeReagents & ConditionsProduct Type
Alkylation 1. Base (e.g., n-BuLi, NaH) 2. Alkyl halide (R-X)Substituted Alkyne (R-C≡C-CH₂NH₂)
Sonogashira Coupling (Arylation) Aryl halide (Ar-X), Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N)Aryl-substituted Alkyne (Ar-C≡C-CH₂NH₂)

The alkyne functionality is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. wikipedia.org The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". wikipedia.org This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions. nih.govnih.gov The CuAAC reaction is known for its high yields, simple reaction conditions, and tolerance of a wide variety of functional groups. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.orgnih.gov

Other cycloaddition reactions involving alkynes can lead to the formation of various carbo- and heterocyclic systems. bohrium.com For instance, [3+2] cycloadditions can be employed to synthesize five-membered rings. nih.gov

Table 2: Overview of CuAAC Reaction

FeatureDescription
Reactants Terminal Alkyne, Azide
Catalyst Copper(I) source (e.g., Cu(I) salt or Cu(II) with a reducing agent)
Product 1,4-disubstituted 1,2,3-triazole
Key Advantages High regioselectivity, mild reaction conditions, high yields, broad substrate scope. nih.govnih.gov

Derivatizations and Reactions at the Primary Amine Functionality

The primary amine group of 3-bromoprop-2-yn-1-amine hydrochloride offers another site for chemical modification. Standard derivatization techniques for primary amines include acylation, silylation, and alkylation to enhance stability or to introduce new functional groups. iu.edu

Common derivatizing reagents include:

Acylating agents: Anhydrides of carboxylic acids (e.g., trifluoroacetic anhydride) and acyl halides can convert the primary amine into a stable amide. iu.edu

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form silyl (B83357) derivatives. iu.edu

Fluorescent labeling reagents: Reagents such as dansyl chloride, fluorescamine, and 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives are used to introduce fluorescent tags for detection and analysis. nih.govthermofisher.com

These derivatization reactions are crucial in analytical chemistry for improving the chromatographic performance and detectability of amine-containing compounds. iu.edunih.gov

Cascade and Domino Reactions Incorporating Multiple Reactive Centers

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. ntu.edu.sg These processes are highly efficient as they allow for the construction of complex molecules in a single operation, reducing the need for purification of intermediates. ntu.edu.sg For a molecule like 3-bromoprop-2-yn-1-amine hydrochloride, both the amine and the alkyne can participate in such sequences. For example, a reaction could be initiated at the amine, followed by an intramolecular cyclization involving the alkyne. The development of such cascade reactions is a significant area of research for the synthesis of complex heterocyclic structures. nih.gov

Catalytic Strategies in the Synthesis and Derivatization of Propargylamines

Catalysis plays a pivotal role in the synthesis and functionalization of propargylamines. Transition metals are particularly effective in mediating a wide range of transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com Many of these reactions are applicable to the derivatization of 3-bromoprop-2-yn-1-amine hydrochloride, particularly at the alkyne terminus.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide, catalyzed by a palladium complex. eie.grresearchgate.net

Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst. umb.edueie.gr

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. eie.grthermofisher.com

Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent and a halide in the presence of a nickel or palladium catalyst. umb.edueie.gr

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. eie.gr

The choice of catalyst, ligands, and reaction conditions is crucial for the success and selectivity of these coupling reactions. researchgate.net

Table 3: Common Transition Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnersCatalystBond Formed
Sonogashira Terminal Alkyne + Aryl/Vinyl HalidePd/CuC(sp)-C(sp²)
Suzuki-Miyaura Organoboron Compound + HalidePdC(sp²)-C(sp²)
Mizoroki-Heck Unsaturated Halide + AlkenePdC(sp²)-C(sp²)
Negishi Organozinc Compound + HalideNi or PdC-C
Kumada-Tamao-Corriu Grignard Reagent + HalideNi or PdC-C
Buchwald-Hartwig Amine + Aryl HalidePdC-N

Solvent-Free and Environmentally Conscious Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving 3-bromoprop-2-yn-1-amine hydrochloride, the development of solvent-free and environmentally benign protocols is an important goal.

Multicomponent reactions, such as the A³ coupling, are inherently atom-economical and can often be performed under solvent-free conditions. rsc.orgresearchgate.net Several studies have reported copper-catalyzed A³ coupling reactions that proceed efficiently without a solvent, sometimes with microwave assistance to accelerate the reaction rate. benthamdirect.com These methods reduce waste, simplify purification, and lower energy consumption.

ProtocolCatalystKey AdvantageReaction Type
Solvent-freeCuIReduced waste, operational simplicityA³ Coupling
Microwave-assisted, Solvent-free-Rapid reaction rates, energy efficiencyA³ Coupling
Recyclable NanocatalystAu NanoparticlesCatalyst reusability, economicA³ Coupling
Metal-free-Avoids metal contamination, greenerA³ Coupling

Strategic Utilization as a Synthetic Building Block for Complex Molecules

The inherent reactivity and bifunctional nature of 3-bromoprop-2-yn-1-amine hydrochloride make it a valuable and versatile building block for the synthesis of more complex molecular structures. Its ability to participate in a variety of bond-forming reactions allows for its incorporation into diverse molecular scaffolds.

Applications in Multicomponent Reaction (MCR) Systems (e.g., A³ Coupling)

As discussed previously, 3-bromoprop-2-yn-1-amine hydrochloride is a potential substrate for the A³ coupling reaction, a cornerstone of multicomponent synthesis. researchgate.netrsc.orgresearchgate.net This one-pot, three-component reaction involving an aldehyde, an amine, and an alkyne is a highly efficient method for generating molecular diversity. nih.govnih.gov By employing 3-bromoprop-2-yn-1-amine hydrochloride as the alkyne component, a propargylamine (B41283) with a bromine substituent at the terminal alkyne position can be synthesized. This bromine atom can then serve as a handle for further functionalization through cross-coupling reactions, allowing for the rapid construction of complex molecules.

The general scheme for an A³ coupling reaction is as follows:

Aldehyde + Amine + Terminal Alkyne --(Catalyst)--> Propargylamine

In a hypothetical A³ coupling using 3-bromoprop-2-yn-1-amine hydrochloride, the product would retain the bromine atom, which can be further elaborated, for example, via a Sonogashira coupling to introduce an aryl group. This sequential MCR/cross-coupling strategy provides a powerful platform for diversity-oriented synthesis.

Design and Construction of Advanced Molecular Architectures

Beyond its potential in MCRs, 3-bromoprop-2-yn-1-amine hydrochloride has been explicitly used as a building block in the targeted synthesis of advanced molecular architectures. A notable application is in the synthesis of so-called "PepLites," which are amino acid equivalents designed as chemical probes for studying protein-ligand interactions.

In this context, the primary amine of 3-bromoprop-2-yn-1-amine hydrochloride serves as a nucleophile in an amide bond-forming reaction with an N-protected amino acid. This reaction is typically mediated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The resulting product is an N-acylamino amide bearing a bromoalkyne moiety. This bromoalkyne can then be used for further modifications or as a reactive handle in biological systems.

The synthesis of nitrogen-containing heterocycles is another area where 3-bromoprop-2-yn-1-amine hydrochloride can be a valuable precursor. organic-chemistry.orgnih.govajol.info The combination of the amine and the bromoalkyne functionalities within the same molecule allows for intramolecular cyclization reactions, potentially catalyzed by transition metals, to form a variety of heterocyclic rings. This approach offers a convergent and efficient route to scaffolds of medicinal and materials science interest.

Iii. Mechanistic Elucidation and Theoretical Chemistry Investigations

In-depth Mechanistic Studies of Chemical Reactions

Mechanistic studies of molecules similar to 3-bromoprop-2-yn-1-amine (B13643386) hydrochloride often focus on the interplay between their nucleophilic and electrophilic centers. Propargylamines are versatile building blocks in organic synthesis, known to participate in a variety of transformations including addition, coupling, and cyclization reactions. researchgate.netmdpi.com

In the absence of direct studies on 3-bromoprop-2-yn-1-amine hydrochloride, we can infer potential reaction pathways from computational studies on analogous systems. For instance, Density Functional Theory (DFT) calculations on the reactions of propargyl cyanamides have successfully characterized the intermediates and transition states involved in their addition-cyclization-isomerization reactions. researchgate.netosi.lv These studies reveal a stepwise mechanism involving:

Initial nucleophilic attack.

Formation of a cisoid-intermediate.

Conversion to a more stable trans-conformer.

Subsequent intramolecular nucleophilic attack by a nitrogen atom on the alkyne.

Proton transfer steps to yield the final product. researchgate.netosi.lv

A similar multi-step pathway could be envisioned for reactions involving 3-bromoprop-2-yn-1-amine, where the amine group could act as an internal nucleophile or the alkyne could be attacked by an external nucleophile.

The table below, based on a DFT study of a related propargyl cyanamide (B42294) reaction, illustrates the type of data that can be obtained through such computational characterization.

StepIntermediate/Transition StateRelative Energy (kcal/mol)Key Structural Features
1. Nucleophilic attack of thiol on cyanamideTS115.2Formation of a new S-C bond
2. Formation of cisoid-intermediateINT1-5.8Thiol group added across the C≡N bond
3. Isomerization to trans-conformerTS212.5Rotation around the newly formed C-N single bond
4. Intramolecular nucleophilic attack of nitrogen on alkyneTS325.7Formation of a five-membered ring
5. Formation of zwitterionic intermediateINT318.4Presence of positive and negative charges within the molecule
6. Proton transferTS420.1Migration of a proton to neutralize charges
7. Formation of final productProduct-30.5A stable, five-membered heterocyclic ring

This data is illustrative and based on the reaction of a propargyl cyanamide with a thiol, as direct data for 3-bromoprop-2-yn-1-amine hydrochloride is not available. researchgate.netosi.lv

Kinetic and thermodynamic factors are crucial in determining the outcome of reactions involving multifunctional molecules like propargylamines. For instance, in the palladium-catalyzed cyclization and base-promoted isomerization of propargylamines, the reaction conditions dictate the product distribution. mdpi.com The palladium catalyst likely coordinates to the triple bond, enhancing its electrophilicity and favoring cyclization. mdpi.com In contrast, a strong base would deprotonate the most acidic proton, leading to isomerization. mdpi.com

For 3-bromoprop-2-yn-1-amine, the presence of the bromine atom introduces an additional layer of complexity. The C-Br bond can be cleaved under certain conditions, and the bromoalkyne moiety can participate in various coupling reactions. acs.org The choice of catalyst and reaction conditions would be critical in selectively targeting a specific functional group for transformation.

Application of Computational Chemistry for Reaction Understanding and Prediction

Computational chemistry provides invaluable insights into the structure, reactivity, and reaction mechanisms of molecules, especially for compounds where experimental data is scarce.

DFT is a powerful tool for investigating the electronic properties of molecules. For a molecule like 3-bromoprop-2-yn-1-amine, DFT calculations could be used to:

Determine the molecular geometry: The bond lengths, bond angles, and dihedral angles of the most stable conformation could be calculated.

Analyze the electronic distribution: The partial charges on each atom and the molecular electrostatic potential could be mapped to identify nucleophilic and electrophilic sites.

Calculate frontier molecular orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

A hypothetical reactivity profile for 3-bromoprop-2-yn-1-amine based on its functional groups suggests that the nitrogen atom of the amine would be a primary nucleophilic site, while the carbon atoms of the alkyne and the carbon attached to the bromine would be electrophilic centers.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. ulisboa.pt For 3-bromoprop-2-yn-1-amine hydrochloride, MD simulations could be employed to:

Explore the conformational landscape: Identify the most stable conformations of the molecule in different solvents.

Study the effect of the hydrochloride salt: Understand how the presence of the chloride ion affects the conformation and reactivity of the amine group.

Simulate interactions with other molecules: Model the approach of a reactant to the different functional groups of the molecule to understand the initial steps of a reaction.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR studies on 3-bromoprop-2-yn-1-amine hydrochloride were found, the principles of QSAR could be applied to design analogs with desired properties.

For example, if the goal were to design a series of related compounds with enhanced reactivity in a specific reaction, a QSAR model could be developed by:

Synthesizing a library of analogs with systematic variations in their structure (e.g., different substituents on the amine or replacing the bromine with other halogens).

Measuring the reaction rate or yield for each analog.

Calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for each analog.

Using statistical methods to build a model that correlates the descriptors with the observed reactivity.

This model could then be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the rational design of more effective compounds.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Techniques for Elucidating Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-bromoprop-2-yn-1-amine (B13643386) hydrochloride in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂-) adjacent to the ammonium (B1175870) group are expected to appear as a singlet or a triplet (if coupled to the ammonium protons), shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet.

The ¹³C NMR spectrum is characterized by three distinct signals. The acetylenic carbons (-C≡C-) appear in the typical range for sp-hybridized carbons, with the carbon bearing the bromine atom resonating at a lower field compared to the carbon attached to the methylene group. The methylene carbon (-CH₂-) signal is influenced by the adjacent ammonium group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromoprop-2-yn-1-amine hydrochloride

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1 (-CH₂-)~3.9 - 4.2Singlet (s)~25 - 30
2 (-C≡)--~70 - 75
3 (≡C-Br)--~40 - 45
-NH₃⁺~8.0 - 9.0Broad Singlet (br s)-

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For 3-bromoprop-2-yn-1-amine hydrochloride, this technique would be used to measure the exact mass of the protonated cation, [C₃H₅BrN]⁺. The experimentally measured mass is then compared to the theoretically calculated mass, and a match within a few parts per million (ppm) confirms the molecular formula. The calculated monoisotopic mass for the free amine (C₃H₄BrN) is 132.95271 Da. nih.gov Therefore, the protonated molecule would have a calculated mass of approximately 133.96052 Da.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the ion. This analysis provides further structural confirmation. A plausible fragmentation pathway for the [C₃H₅BrN]⁺ ion would involve initial loss of a bromine radical (Br•) or hydrogen bromide (HBr). Subsequent fragmentation could involve the cleavage of the propargyl framework. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable for all bromine-containing fragments, serving as a key diagnostic feature.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, offering unambiguous confirmation of its connectivity and detailed insight into its solid-state conformation.

An X-ray crystallographic analysis of 3-bromoprop-2-yn-1-amine hydrochloride would determine key structural parameters. These include precise bond lengths (e.g., C-C, C≡C, C-Br, C-N), bond angles, and torsion angles, which would confirm the geometry of the propargyl amine backbone. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as the hydrogen bonding network between the ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻), which governs the crystal's stability.

Table 2: Information Obtainable from X-ray Crystallography of 3-bromoprop-2-yn-1-amine hydrochloride

ParameterDescription
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements present in the crystal structure.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsPrecise distances between bonded atoms (e.g., d(C≡C), d(C-Br)).
Bond AnglesAngles formed by three connected atoms (e.g., ∠(C-C-N)).
Torsion AnglesDefine the conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonds and other non-covalent interactions in the crystal lattice.

V. Academic Applications in Chemical Biology, Materials Science, and Drug Discovery Research

Development of Chemical Probes for Biological Systems

The distinct chemical properties of 3-bromoprop-2-yn-1-amine (B13643386) hydrochloride make it an ideal starting material for the creation of sophisticated chemical probes designed to investigate complex biological environments. These probes are instrumental in identifying and validating new drug targets.

In the field of chemical biology, 3-bromoprop-2-yn-1-amine hydrochloride serves as a key building block for a class of chemical probes known as halogenated alkynes. Notable examples include FragLites and PepLites , which are used to map the druggability of protein targets. The synthesis of the core amine hydrochloride involves treating tert-Butyl(3-bromoprop-2-yn-1-yl)carbamate with 4 M hydrochloric acid in dioxane. This straightforward deprotection step yields 3-bromoprop-2-yn-1-amine hydrochloride as a stable salt, ready for subsequent functionalization. revmaterialeplastice.ro

These probes are small, fragment-like molecules (FragLites) or peptide-mimicking structures (PepLites) that incorporate the bromoalkyne "warhead." This functional group allows the probes to be used in screening campaigns to identify binding sites on proteins, paving the way for the development of new drug candidates or specialized chemical probes for novel targets. revmaterialeplastice.ro

Fragment-Based Ligand Discovery (FBLD) is a powerful strategy in modern drug discovery that identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target. mdpi.com These fragments are then optimized into more potent lead compounds. FragLites and PepLites derived from 3-bromoprop-2-yn-1-amine are employed at the initial stages of this process to rapidly assess the tractability of protein targets. revmaterialeplastice.ro

A notable application is in the study of bromodomains, such as BRD4 and ATAD2, which are critical targets in oncology and inflammation research. By screening a library of these halogenated probes, researchers can effectively map the ligand-binding sites on these proteins. revmaterialeplastice.ro The screening output provides a detailed "FragLite map" that is comparable to a full fragment screen, identifying crucial hydrogen-bonding interactions that can be exploited for developing ligands with lead-like potency. revmaterialeplastice.ro This methodology allows for the rapid identification of tractable binding pockets and informs downstream hit-finding campaigns. revmaterialeplastice.ro

Table 1: Application of FragLites in Protein Binding Site Mapping
Protein TargetProbe TypeKey FindingsReference
BRD4 (Bromodomain)FragLiteSuccessfully identified ligand binding sites and critical hydrogen bonding interactions within the orthosteric site. revmaterialeplastice.ro
ATAD2 (Bromodomain)FragLite & PepLiteDemonstrated druggability and provided a map for developing hits into compounds with lead-like potency. revmaterialeplastice.ro

The bromoalkyne moiety of 3-bromoprop-2-yn-1-amine hydrochloride is an electrophilic group that can react with nucleophilic residues on proteins, leading to the formation of a stable, covalent bond. One of the most significant targets for this reaction is the thiol group of cysteine residues. The reaction between a thiol and an activated alkyne, such as a bromoalkyne, is a powerful method for irreversibly labeling proteins. researchgate.net

This covalent adduct formation is highly dependent on the specific protein environment and the substitution pattern of the alkyne. Research has shown that the introduction of substituents on the propargyl warhead can modulate its reactivity, a phenomenon that is specific to the target deubiquitinating enzyme (DUB). researchgate.net The ability to form covalent bonds is crucial for developing irreversible inhibitors and for creating chemical probes that can permanently tag a protein of interest, allowing for its isolation and identification. Pre-incubation of a target protein with a general thiol-alkylating agent like N-ethylmaleimide (NEM) can prevent adduct formation, confirming that the interaction occurs at a cysteine thiol. researchgate.net

Fundamental Research in Enzyme Inhibition Mechanisms

The ability of 3-bromoprop-2-yn-1-amine derivatives to form covalent bonds with amino acid residues is central to their use in studying enzyme inhibition mechanisms. Enzymes are primary targets for drug design, and understanding how inhibitors interact with them is a critical aspect of medicinal chemistry. researchgate.net

Compounds containing a propargylamine (B41283) functional group have been instrumental in the design of inhibitors for enzymes like monoamine oxidase (MAO), which are key targets in the treatment of neurodegenerative disorders. nih.gov The reactive alkyne group in derivatives of 3-bromoprop-2-yn-1-amine can act as an irreversible inhibitor by covalently modifying a critical residue within the enzyme's active site. This type of inhibition, known as covalent modification, occurs when an inhibitor forms a stable, covalent link with the enzyme, permanently deactivating it. This is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. The study of such irreversible inhibitors provides fundamental insights into enzyme catalysis and the structure of active sites, guiding the design of more effective and specific drugs.

Utilization as a Core Scaffold in the Synthesis of Diverse Heterocyclic Compounds for Biological Screening

Propargylamines are recognized as exceptionally versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, oxazoles, and indolizines. researchgate.net 3-Bromoprop-2-yn-1-amine hydrochloride is a particularly valuable scaffold because it contains multiple reactive sites that can be selectively addressed.

The synthetic utility of this compound is demonstrated in several key reaction types:

A³ Coupling Reactions: Propargylamines are famously synthesized via the three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling). As a pre-formed propargylamine, 3-bromoprop-2-yn-1-amine can be further functionalized at the amine or used in subsequent cyclization reactions. researchgate.net

Sonogashira Coupling: The terminal bromo-alkyne is a perfect handle for Sonogashira cross-coupling reactions. wikipedia.orgorganic-chemistry.org This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone of modern synthetic chemistry and is widely used in drug discovery to build molecular complexity and generate libraries of compounds for biological screening. nih.gov

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings, which are common motifs in biologically active molecules. science.gov

The combination of these reactive handles on a single, simple scaffold allows chemists to rapidly generate diverse molecular architectures for screening against various diseases. researchgate.net

Exploration in the Development of Specialty Chemicals and Functional Materials

The applications of 3-bromoprop-2-yn-1-amine hydrochloride extend beyond biology and medicine into the realm of materials science. The propargylamine moiety is an attractive building block for creating high-performance polymers and functional materials.

For instance, propargylamine has been used as an alternative amine source in the synthesis of benzoxazine (B1645224) resins. These resins are a class of high-performance thermosetting polymers known for their excellent thermal stability and mechanical properties. The incorporation of the propargyl group can lower the polymerization temperature and introduce additional cross-linking pathways via ethynyl (B1212043) polymerization, enhancing the properties of the final material. rsc.org

Vi. Future Research Avenues and Interdisciplinary Perspectives

Innovation in Sustainable Synthetic Methodologies

Future research will likely prioritize the development of greener and more efficient synthetic routes to 3-bromoprop-2-yn-1-amine (B13643386) hydrochloride and its derivatives. Current efforts in the broader field of propargylamine (B41283) synthesis focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents. rsc.org

Key areas for innovation include:

Solvent-Free and Microwave-Assisted Reactions: Expanding upon green chemistry principles, solvent-free A³ coupling reactions (aldehyde-alkyne-amine) provide an environmentally benign alternative to traditional methods. rsc.org The application of microwave-assisted synthesis can further enhance these processes by accelerating reaction times and improving yields. benthamdirect.com

Recyclable Catalysis: The design of novel, magnetically recyclable nanocatalysts, for instance, those based on silver or copper, presents a promising avenue for sustainable propargylamine synthesis. rsc.orgtandfonline.com These catalysts can be easily recovered and reused over multiple cycles without significant loss of activity, aligning with the principles of a circular economy. tandfonline.com

Atom Economy: Future synthetic strategies will focus on maximizing atom economy, where the majority of atoms from the reactants are incorporated into the final product. Multicomponent reactions are particularly attractive in this regard as they allow for the construction of complex molecules in a single step from three or more reactants. tandfonline.com

Research in this area will aim to adapt these sustainable methodologies to the specific synthesis of 3-bromoprop-2-yn-1-amine, potentially leading to safer, more cost-effective, and environmentally responsible production.

Unveiling Novel Reactivity and Unconventional Transformations

The dual functionality of haloalkynes like 3-bromoprop-2-yn-1-amine hydrochloride offers a rich landscape for discovering novel chemical transformations. acs.orgnih.gov The interplay between the electrophilic carbon attached to the bromine and the nucleophilic potential of the amine group, combined with the reactivity of the alkyne, allows for a diverse range of synthetic manipulations.

Future explorations may focus on:

Transition Metal Catalysis: Haloalkynes are versatile partners in transition-metal-catalyzed reactions. nih.gov Research into palladium, gold, or copper-catalyzed reactions could unveil new haloalkynylation processes, where both the bromo and alkynyl moieties are transferred to an unsaturated bond. nih.gov Such reactions could lead to the rapid assembly of complex, halogenated molecular architectures. nih.govnih.gov

Cycloaddition Reactions: The alkyne functionality is a prime substrate for cycloaddition reactions. Investigating [2+2] cycloadditions under palladium catalysis or other metal-catalyzed pathways could yield novel four-membered ring systems. acs.org Similarly, its use in [3+2] cycloadditions, such as the azide-alkyne "click" reaction, can be further explored for creating functionalized triazoles. oup.com

Tandem and Cascade Reactions: The molecule's structure is well-suited for designing tandem or cascade reactions where multiple bond-forming events occur in a single operation. nih.gov For example, an initial nucleophilic attack by the amine could be followed by a metal-catalyzed cross-coupling at the bromo-alkyne terminus, enabling the efficient construction of complex heterocyclic systems.

Predictive Modeling and Artificial Intelligence in Chemical Research

Potential applications include:

Retrosynthesis Planning: AI-driven retrosynthesis software can propose novel and efficient synthetic routes to complex target molecules derived from 3-bromoprop-2-yn-1-amine. elsevier.comacs.org By analyzing vast databases of chemical reactions, these tools can identify non-intuitive disconnections and suggest innovative strategies. nih.gov

Reaction Outcome and Selectivity Prediction: Machine learning models can be trained to predict the outcome and regioselectivity of reactions involving haloalkynes. digitellinc.com This is particularly relevant for predicting the site of reaction in molecules with multiple reactive centers, thereby reducing the need for extensive experimental screening and optimizing reaction conditions. digitellinc.com

In Silico Property Prediction: Computational models can predict the physicochemical and electronic properties of novel compounds synthesized from this building block. scielo.br This allows for the virtual screening of potential candidates for specific applications, such as materials science or medicinal chemistry, before committing to laboratory synthesis.

Synergistic Approaches in High-Throughput Screening and Chemical Biology

The unique trifunctional nature of 3-bromoprop-2-yn-1-amine hydrochloride makes it an ideal scaffold for generating diverse molecular libraries for high-throughput screening (HTS). Propargylamines are recognized as important intermediates in the synthesis of biologically active compounds. rsc.orgtandfonline.com

Future work in this area could involve:

Diversity-Oriented Synthesis: Using 3-bromoprop-2-yn-1-amine as a starting point, combinatorial chemistry approaches can be employed to rapidly generate large libraries of related compounds. Each functional group—the amine, the alkyne, and the bromide—can be independently modified through reactions like acylation, Sonogashira coupling, and nucleophilic substitution, respectively.

Fragment-Based Drug Discovery: The compact structure of the molecule makes it suitable for use as a fragment in fragment-based drug discovery (FBDD). The alkyne group, in particular, can serve as a handle for "clicking" onto larger scaffolds or biological targets.

Chemical Probes: The reactivity of the haloalkyne can be harnessed to design chemical probes for studying biological systems. For instance, it could be incorporated into molecules designed to covalently label specific proteins or enzymes, allowing for the investigation of their function.

Bridging Chemical Research with Advanced Materials Science Applications

Alkynes are fundamental building blocks for a new generation of functional polymers and advanced materials due to their ability to form conjugated systems. oup.comnumberanalytics.com 3-bromoprop-2-yn-1-amine hydrochloride offers unique potential as a functional monomer.

Future research could explore its use in:

Conductive and Functional Polymers: The polymerization of alkyne-containing monomers can lead to the formation of polyacetylenes and other conjugated polymers with interesting electronic and optical properties. oup.comrsc.org The amine and bromo substituents on the monomer could be used to tune these properties or to provide sites for post-polymerization modification, creating materials for sensors or electronic devices. rsc.org

Self-Healing Materials and Smart Gels: The reactive handles on the molecule could be used to create cross-linked polymer networks. The specific functionalities could be designed to form reversible bonds, leading to the development of self-healing materials or stimuli-responsive hydrogels.

Functional Surface Coatings: The amine group can promote adhesion to various surfaces, while the bromo-alkyne moiety can be used for subsequent surface modification via cross-coupling or click chemistry. This could enable the creation of functionalized surfaces with tailored properties for applications in biocompatible coatings, anti-fouling surfaces, or catalytic substrates.

Q & A

Q. What structural features make 3-bromoprop-2-yn-1-amine hydrochloride a candidate for neuroprotective agent development?

  • Methodological Answer : The propargylamine group is known to inhibit monoamine oxidase (MAO-B) and enhance neuronal survival.
  • In Vitro Assays : Test MAO-B inhibition using amplex red fluorescence.
  • Blood-Brain Barrier (BBB) Permeability : Predict via PAMPA-BBB models or logP calculations (experimental logP ~1.2).
  • SAR Studies : Modify the alkyne/bromine to optimize potency and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.